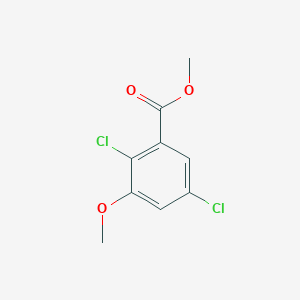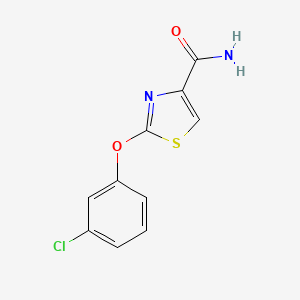
1-(Benzyloxy)-4-bromo-2-isopropylbenzene
Overview
Description
1-(Benzyloxy)-4-bromo-2-isopropylbenzene, or 1-Br-IPB, is an aromatic compound with a wide range of applications in the field of chemistry. It is used in a variety of synthetic reactions, such as aldehyde synthesis and organometallic chemistry, and is also used as a reagent in the synthesis of pharmaceuticals and other compounds. 1-Br-IPB is a versatile compound that has been studied extensively in the scientific community and is used in a variety of laboratory experiments.
Scientific Research Applications
Kinetic Analysis in Chemical Reactions
- The compound's analog, 2-(benzyloxy)-3-bromotropone, was involved in a study analyzing the [1,9] sigmatropic rearrangement, a type of chemical reaction. This research provided insights into the concerted nature of these rearrangements, important in understanding reaction mechanisms in organic chemistry (Sugiyama, Mori, & Takeshita, 1987).
Catalysis and Synthesis
- A study described the synthesis of related compounds, like 1-(1-(benzyloxy)-2-bromoethyl)benzenes, catalyzed by KHSO4. This process is significant in organic synthesis for its economic and green approach, emphasizing solvent-free conditions and recyclability (Joshi, Suresh, & Adimurthy, 2013).
Chemical Transformation Studies
- In a related context, a study examined the ring halogenation of polyalkylbenzenes, a process fundamental in creating a variety of chemically modified benzene derivatives. Such studies are essential for developing new synthetic methods in organic chemistry (Bovonsombat & Mcnelis, 1993).
Precursor in Synthesis of Bioisosteric Analogues
- The compound was used in the synthesis of hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, a precursor for potential colchicine analogues. This demonstrates its role in the synthesis of complex organic molecules that might have biological activity (Shishov et al., 2014).
Material Science and Nanotechnology Applications
- A study on the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes mentioned the use of chloromethylbenzyl ether, a derivative similar to 1-(Benzyloxy)-4-bromo-2-isopropylbenzene. These compounds were explored as antimicrobial additives for lubricating oils and fuels, showcasing their potential in material science and industrial applications (Talybov, Akhmedova, & Yusubov, 2022).
properties
IUPAC Name |
4-bromo-1-phenylmethoxy-2-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)15-10-14(17)8-9-16(15)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRHGWQQDMEQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-bromo-2-isopropylbenzene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%](/img/structure/B6330922.png)











![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)
